molecular formula C26H30N2O3S B11590993 (5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11590993
M. Wt: 450.6 g/mol
InChI Key: MVZJTPXOSDOVLC-JWGURIENSA-N
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Description

(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a benzylidene group, a cyclohexyl ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Thioxo Group: The thioxo group is introduced via a reaction with a sulfur-containing reagent.

    Formation of the Benzylidene Group: This step involves the condensation of the benzylidene group with the imidazolidinone core.

    Introduction of the Cyclohexyl and Ethoxy Groups: These groups are introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one is unique due to its combination of functional groups and structural complexity, which provides it with distinct chemical and biological properties compared to simpler analogs .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H30N2O3S

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H30N2O3S/c1-3-30-24-17-20(14-15-23(24)31-18-19-10-6-4-7-11-19)16-22-25(29)28(26(32)27(22)2)21-12-8-5-9-13-21/h4,6-7,10-11,14-17,21H,3,5,8-9,12-13,18H2,1-2H3/b22-16-

InChI Key

MVZJTPXOSDOVLC-JWGURIENSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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